MELK Inhibitory Activity: Target Engagement Relative to Isomeric Benchmarks
The target compound demonstrates measurable inhibition of recombinant human MELK with an IC50 of 1,190 nM in an ADP-Glo assay using Escherichia coli-expressed enzyme [1]. In contrast, its structural isomer GSK0660, despite sharing identical molecular formula (C19H18N2O5S2), exhibits no significant MELK inhibition or high selectivity for PPARβ/δ with an IC50 of 155 nM . This represents a >7-fold difference in primary target engagement.
| Evidence Dimension | MELK inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,190 nM (MELK) |
| Comparator Or Baseline | GSK0660 (CAS 1014691-61-2): IC50 > 10,000 nM (inactive against MELK); PPARδ IC50 = 155 nM |
| Quantified Difference | >7.6-fold selectivity difference for MELK vs. PPARδ between isomers |
| Conditions | Recombinant human MELK, ADP-Glo assay, 0.5 hr incubation; GSK0660 PPARδ assay conditions per vendor protocol |
Why This Matters
This data differentiates the compound from its commercially available isomer, ensuring researchers select the correct tool for MELK-dependent pathways rather than inadvertent PPAR pathway modulation.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50508609: IC50 1.19E+3 nM. Inhibition of recombinant human MELK measured by ADP-Glo assay. View Source
